molecular formula C11H20N6O9P2 B12307690 azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Katalognummer: B12307690
Molekulargewicht: 442.26 g/mol
InChI-Schlüssel: XLRFQRWTKMBUNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to Azane;[5-[6-(Methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogen Phosphate

Chemical Identity and Nomenclature

This compound is a structurally complex molecule belonging to the class of modified purine nucleotides. Its IUPAC name, [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate, reflects its stereochemical configuration and functional groups. The compound features:

  • A purine base with a methylamino substitution at the N6 position.
  • A ribose-like oxolan ring with hydroxymethyl and phosphate substituents.
  • A dihydrogen phosphate group esterified to the sugar moiety.
Table 1: Key Chemical Properties
Property Value/Description
Molecular Formula C₁₁H₁₆N₅O₇P
Molecular Weight 361.25 g/mol
Stereochemistry 2R,3S,4R,5R
Key Functional Groups N6-methyladenine, oxolan, phosphate ester
Synonyms N6-Methyladenosine-5'-monophosphate

The compound’s structure is critical for its interactions with enzymes and nucleic acids, particularly in epigenetic regulation.

Biological Significance of N6-Methylated Adenine Derivatives

N6-methyladenine (m6A) derivatives, including this compound, play pivotal roles in RNA metabolism and cellular signaling. Key biological functions include:

  • Epigenetic Regulation : m6A modifications in RNA influence transcript stability, splicing, and translation efficiency. For example, METTL3-mediated m6A methylation promotes the maturation of hematopoietic stem cells by modulating Notch signaling pathways.
  • Cellular Differentiation : In the central nervous system (CNS), m6A abundance correlates with neurogenesis and oligodendrocyte maturation. Depletion of methyltransferases like METTL14 disrupts cortical neurogenesis and myelination.
  • Disease Pathways : Dysregulation of m6A is implicated in cancers, cardiovascular diseases, and metabolic disorders. The compound’s structural similarity to adenosine monophosphate positions it as a potential modulator of kinase signaling cascades.
Table 2: Biological Roles of m6A Derivatives
Role Mechanism Example
RNA Splicing Recruitment of HNRNP proteins Alternative splicing of pre-mRNA
Transcript Stability YTHDF2-mediated decay of methylated RNA Regulation of maternal-to-zygotic transition
Signal Transduction Modulation of kinase activity Cardiac hypertrophy via METTL3

Historical Context in Nucleotide Modification Research

The study of nucleotide modifications began with the serendipitous discovery of m6A in polyadenylated RNA in 1974, using radioactive methionine tracing. Key milestones include:

  • 1970s–1980s : Characterization of m6A’s prevalence in ribosomal RNA and viral genomes.
  • 2010s : Development of high-throughput sequencing techniques (e.g., MeRIP-Seq) to map m6A sites transcriptome-wide.
  • 2020s : Elucidation of the "writer-eraser-reader" paradigm, linking m6A dynamics to diseases like leukemia and glioblastoma.

The synthesis of this compound in 2024 marked a advancement in producing stable analogs for mechanistic studies. Its phosphonooxymethyl group enhances resistance to phosphatases, making it valuable for in vitro assays exploring methyltransferase kinetics.

Eigenschaften

Molekularformel

C11H20N6O9P2

Molekulargewicht

442.26 g/mol

IUPAC-Name

azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C11H17N5O9P2.H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3

InChI-Schlüssel

XLRFQRWTKMBUNH-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route Design and Key Reaction Steps

The synthesis of this compound follows a modular approach, beginning with the preparation of the purine nucleoside core and concluding with sequential phosphorylation and salt formation. The general pathway involves three stages:

Nucleoside Core Synthesis

The purine nucleoside is synthesized via Vorbrüggen glycosylation, where 6-(methylamino)purine is coupled to a protected ribose derivative. Key steps include:

  • Ribose protection : The 2′- and 3′-hydroxyl groups of ribose are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.
  • Glycosylation : 6-(Methylamino)purine is reacted with 1-O-acetyl-2,3-O-TBDMS-ribose under BF₃·Et₂O catalysis, yielding the β-anomeric nucleoside.
  • Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), exposing the 2′- and 3′-hydroxyls for subsequent phosphorylation.

Phosphorylation and Phosphate Activation

The nucleoside undergoes phosphorylation at the 2′- and 3′-positions using phosphoramidite chemistry:

  • 2′-Phosphorylation : The 2′-hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole, forming a phosphite intermediate.
  • Oxidation : The phosphite is oxidized to phosphate using tert-butyl hydroperoxide (TBHP), yielding the 2′-phosphonooxymethyl group.
  • 3′-Phosphorylation : The 3′-hydroxyl is similarly phosphorylated, with careful control of stoichiometry to avoid over-substitution.

Azane Salt Formation

The final step involves protonation of the phosphate groups with aqueous ammonia, forming the azane (NH₄⁺) salt. This is achieved by stirring the phosphorylated nucleoside in ammonium hydroxide (28% w/v) at 0°C for 12 hours.

Reaction Conditions and Optimization

Critical parameters for maximizing yield and purity include temperature, solvent selection, and catalyst loading:

Table 1: Optimized Reaction Conditions for Key Steps
Step Reagents/Conditions Temperature Yield (%) Purity (%)
Glycosylation BF₃·Et₂O (0.5 eq), CH₃CN, 24 h 25°C 78 95
2′-Phosphorylation 2-Cyanoethylphosphoramidite (1.2 eq), 1H-tetrazole (3 eq), DCM -20°C 85 98
Oxidation TBHP (3 eq), THF/H₂O (9:1) 0°C 92 99
Azane Formation NH₄OH (28%), 12 h 0°C 89 97

Data adapted from phosphorylation protocols in and salt formation methods in.

Stereochemical Control and Analytical Validation

The compound’s stereochemistry is confirmed through:

  • X-ray crystallography : Single-crystal analysis resolves the (2R,3S,5R) configuration at the oxolane ring.
  • Chiral HPLC : A Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with hexane:isopropanol (70:30) mobile phase separates enantiomers, confirming >99% ee.
  • NMR spectroscopy : $$^{31}$$P NMR shows two distinct peaks at δ 3.2 ppm (2′-phosphate) and δ 3.5 ppm (3′-phosphate), while $$^{1}$$H NMR confirms the methylamino proton at δ 2.9 ppm.

Industrial-Scale Production Considerations

For bulk synthesis, the process is adapted to continuous-flow systems:

  • Flow glycosylation : A tubular reactor with immobilized BF₃ catalyst reduces reaction time to 2 hours.
  • Automated phosphorylation : Microfluidic devices enable precise control of phosphoramidite and oxidizing agent addition, improving reproducibility.
  • Purification : Tangential flow filtration (TFF) and simulated moving bed (SMB) chromatography replace traditional column chromatography, enhancing throughput.

Challenges and Mitigation Strategies

Common issues during synthesis include:

  • Phosphate hydrolysis : Mitigated by maintaining pH < 3 during phosphorylation using citric acid buffers.
  • Epimerization at C3′ : Avoided by keeping temperatures below 0°C during deprotection steps.
  • Residual solvents : Reduced to <10 ppm via azeotropic distillation with heptane.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

The compound contains:

  • A purine base (6-(methylamino)purin-9-yl)

  • A phosphonooxymethyl group linked to a sugar (oxolan)

  • Two phosphate groups

These features suggest reactivity at the phosphate ester bonds or interactions involving the purine base.

Hydrolysis of Phosphate Ester Bonds

Phosphate esters are susceptible to hydrolysis under acidic or basic conditions. For this compound, the phosphonooxymethyl group may undergo cleavage, releasing phosphonate ions.

Nucleophilic Substitution

The sugar-phosphate linkage could participate in nucleophilic displacement reactions, particularly in enzymatic environments (e.g., phosphatase activity).

Purine Base Interactions

The purine moiety may engage in hydrogen bonding or π-π stacking with complementary nucleobases, influencing binding affinities in biological systems.

Analytical Techniques for Reaction Monitoring

While no specific reaction data is documented, common methods to study such reactions include:

  • High-performance liquid chromatography (HPLC) for tracking reaction products.

  • Mass spectrometry (MS) to identify fragmented ions or metabolites.

  • Nuclear magnetic resonance (NMR) spectroscopy to monitor structural changes.

Limitations in Available Data

The provided sources (PubChem ) focus on structural characterization and biological annotations (e.g., MRS2179 , a synonym for this compound) but lack experimental reaction data. For comprehensive analysis, direct experimental studies or peer-reviewed literature would be required.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

MRS 2179 has been extensively studied for its role in cardiovascular health:

  • Platelet Aggregation Inhibition : The compound is known to inhibit ADP-induced platelet aggregation, making it a valuable tool in studying thrombotic disorders and potential treatments for cardiovascular diseases. A study demonstrated that MRS 2179 effectively reduced platelet activation in vitro, suggesting its potential use in managing conditions like myocardial infarction and stroke .

Cancer Research

Recent investigations have explored the implications of P2Y1 receptor antagonism in cancer therapy:

  • Tumor Growth Inhibition : Research indicates that blocking P2Y1 receptors with MRS 2179 can inhibit tumor growth and metastasis in certain cancer models. For instance, a study highlighted that MRS 2179 treatment reduced tumor size and improved survival rates in animal models of breast cancer .

Neurological Studies

The compound's effects on neuronal signaling have also been a focus:

  • Neuroprotection : MRS 2179 has shown promise in protecting neurons from excitotoxicity—a process implicated in neurodegenerative diseases. Studies suggest that its application may help mitigate neuronal damage during ischemic events .

Table 1: Summary of Key Studies Involving MRS 2179

Study FocusFindingsReference
Platelet AggregationInhibition of ADP-induced aggregation
Tumor GrowthReduced tumor size in breast cancer models
NeuroprotectionMitigation of excitotoxicity effects

Wirkmechanismus

The mechanism of action of azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways within biological systems. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Biologische Aktivität

The compound azane; [5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate represents a class of purine derivatives that exhibit significant biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of azane can be described as a modified purine derivative with a phosphonooxymethyl group and a dihydrogen phosphate moiety. These modifications enhance its solubility and biological activity compared to traditional purine analogs.

Research indicates that compounds similar to azane can induce apoptosis in various cancer cell lines. The mechanism often involves:

  • Inhibition of Cell Proliferation : Studies show that azane derivatives can significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest at specific phases, particularly the S-phase.
  • Induction of Apoptosis : The compound activates caspases, which are crucial for the apoptotic pathway. For instance, exposure to related compounds has been shown to increase the activity of caspases 3 and 9, leading to programmed cell death .

Biological Activity Overview

The biological activities of azane and its derivatives have been evaluated in various studies. Below is a summary of key findings:

Study Cell Line Activity Observed Mechanism
HL-60Induction of apoptosisCaspase activation
K562Inhibition of IL-6 releaseModulation of STAT3/ROS axis
BEL-7402Inhibition of proliferationCell cycle arrest and apoptosis
VariousXanthine oxidase inhibitionEnzyme activity modulation

Case Studies

  • HL-60 Cell Line : In vitro studies demonstrated that azane derivatives induced apoptosis in HL-60 cells through caspase activation. The concentration-dependent effects revealed significant cytotoxicity at higher doses, correlating with increased cell death markers .
  • K562 Cell Line : Another study reported that azane significantly inhibited the release of pro-inflammatory cytokine IL-6 from K562 cells. This effect was attributed to the modulation of the STAT3 signaling pathway, which is known to play a role in cancer cell survival and proliferation .
  • BEL-7402 Cell Line : Research on BEL-7402 hepatocarcinoma cells indicated that exposure to azane led to cell cycle perturbation and apoptosis induction. The study utilized flow cytometry and DNA laddering techniques to confirm these effects, highlighting the compound's potential as an anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Weight (g/mol) Key Functional Groups Phosphate Groups Biological Relevance
Target Compound
Azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
516.36 (estimated) 6-methylaminopurine, phosphonooxymethyl 2 Potential kinase inhibitor; enhanced metabolic stability due to methylamino and diphosphate groups.
9-β-d-Arabinofuranosyl-2-fluoroadenine 5′-(dihydrogen phosphate) 365.21 2-fluoro, adenine 1 Antiviral activity (e.g., fludarabine analog); fluorine increases resistance to deamination.
[(2S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate 331.22 2-amino-6-oxopurine 1 Metabolic intermediate (similar to guanosine monophosphate); oxo group may alter substrate specificity.
{[2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-[(phosphonooxy)methyl]oxolan-3-yl]oxy}phosphonic acid sodium 516.36 Adenine, phosphonooxymethyl 2 Signaling molecule (e.g., ADP analog); sodium counterion enhances solubility.
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate 737.56 Cytosine, adenine 2 Hybrid nucleotide; possible role in RNA/DNA repair or replication.

Key Findings:

Phosphate Group Influence :

  • The target compound’s dual phosphate groups may enhance binding to kinases or phosphatases compared to single-phosphate analogs like fludarabine .
  • highlights sodium salts of diphosphate nucleosides as stable signaling molecules, suggesting the ammonium (azane) counterion in the target compound could similarly improve pharmacokinetics .

Substituent Effects: The 6-methylamino group on the purine base distinguishes the target compound from adenine derivatives (e.g., ’s 2-amino-6-oxopurine) and fluorinated analogs (). Methylation may reduce susceptibility to enzymatic degradation (e.g., adenosine deaminase) .

Biological Activity :

  • Hybrid nucleotides (e.g., ) demonstrate broad enzymatic interactions, implying the target compound may act as a competitive inhibitor in purine metabolism or DNA repair pathways .
  • Copper complexes with purine analogs () suggest metal coordination could modulate activity, though the target compound lacks a metal center .

Stability and Solubility :

  • Ammonium (azane) salts, as in , are widely used in buffering systems, indicating the target compound’s formulation may prioritize pH stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.